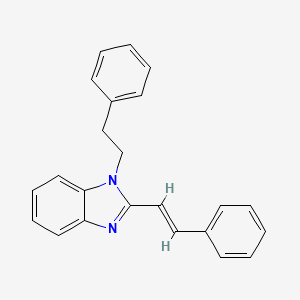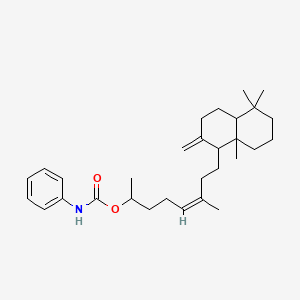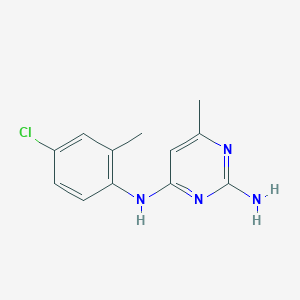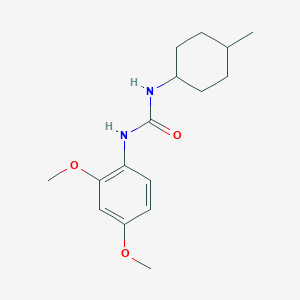![molecular formula C19H20N4O B5308908 1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as OPBE and is a derivative of benzimidazole. OPBE has been found to have several interesting biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The exact mechanism of action of OPBE is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme monoamine oxidase-A (MAO-A). MAO-A is responsible for the breakdown of several important neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO-A, OPBE increases the levels of these neurotransmitters, leading to increased neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
OPBE has been found to have several interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. OPBE has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, OPBE has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPBE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to work with. However, OPBE does have some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, OPBE has been found to be sensitive to light, which can affect its stability over time.
Direcciones Futuras
There are several possible future directions for research on OPBE. One area of interest is in the development of OPBE-based drugs for the treatment of various diseases and conditions. Another area of interest is in the study of the mechanism of action of OPBE, which is not fully understood. Additionally, further research is needed to fully explore the biochemical and physiological effects of OPBE and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of OPBE involves the reaction of 2-(4-phenyl-1-piperazinyl)acetic acid with o-phenylenediamine. The resulting product is then oxidized to form OPBE. This synthesis method has been used in several studies and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
OPBE has been studied extensively in scientific research, particularly in the field of pharmacology. It has been found to have several potential applications in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders. OPBE has also been studied for its potential use as an antipsychotic agent.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-23-15-20-17-8-4-5-9-18(17)23)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBAPVGHKSYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)

![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5308897.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)